molecular formula C21H14N4O3S B15283111 8-{3-[(1,3-Benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}quinoline

8-{3-[(1,3-Benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}quinoline

Cat. No.: B15283111
M. Wt: 402.4 g/mol
InChI Key: LLMRVDZLKABCCJ-UHFFFAOYSA-N
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Description

The compound 8-{3-[(1,3-Benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}quinoline is a complex organic molecule that features a quinoline core substituted with a thiazolo[2,3-c][1,2,4]triazole moiety and a benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{3-[(1,3-Benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Synthesis of the Thiazolo[2,3-c][1,2,4]triazole Moiety: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions.

    Attachment of the Benzodioxole Group: The benzodioxole group can be introduced via nucleophilic substitution reactions, where the hydroxyl group of the benzodioxole reacts with a suitable leaving group on the quinoline-thiazolo[2,3-c][1,2,4]triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-{3-[(1,3-Benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}quinoline:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 8-{3-[(1,3-Benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}quinoline is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may play a role in binding to these targets, while the quinoline core could be involved in modulating biological activity through interactions with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    8-{3-[(1,3-Benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-5-yl}quinoline: Similar structure but with a different substitution pattern on the thiazolo[2,3-c][1,2,4]triazole moiety.

    8-{3-[(1,3-Benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-4-yl}quinoline: Another structural isomer with variations in the thiazolo[2,3-c][1,2,4]triazole ring.

Uniqueness: : The unique combination of the quinoline core, thiazolo[2,3-c][1,2,4]triazole moiety, and benzodioxole group in 8-{3-[(1,3-Benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}quinoline provides distinct chemical properties and potential biological activities that are not observed in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H14N4O3S

Molecular Weight

402.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-6-quinolin-8-yl-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C21H14N4O3S/c1-3-13-4-2-8-22-20(13)15(5-1)18-10-25-19(23-24-21(25)29-18)11-26-14-6-7-16-17(9-14)28-12-27-16/h1-10H,11-12H2

InChI Key

LLMRVDZLKABCCJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NN=C4N3C=C(S4)C5=CC=CC6=C5N=CC=C6

Origin of Product

United States

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